Dansyl-L-valine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

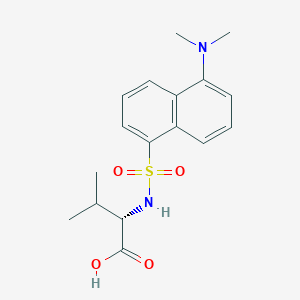

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4/h5-11,16,18H,1-4H3,(H,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULDIKGSZAUMHB-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70547937 | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098-50-6 | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dansyl-L-valine: Structure, Properties, and Applications in Scientific Research

Introduction: Unveiling the Utility of a Fluorescent Probe

In the landscape of modern biochemical and pharmaceutical research, the use of fluorescent probes is indispensable for elucidating complex biological processes. Among these, Dansyl-L-valine, a fluorescent derivative of the amino acid L-valine, has emerged as a powerful tool for investigating molecular interactions. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical and fluorescent properties, synthesis, and key applications, with a focus on providing researchers, scientists, and drug development professionals with the practical insights necessary for its effective utilization. The inherent sensitivity of the dansyl moiety to its local environment makes this compound an exquisite reporter of binding events and conformational changes, offering a window into the dynamic world of protein-ligand interactions.

Chemical Structure and Physicochemical Properties: The Foundation of Functionality

The unique properties of this compound stem from its distinct chemical architecture, which combines the chirality and side-chain characteristics of L-valine with the environmentally sensitive fluorescence of the dansyl group.

1.1. Molecular Structure

This compound, systematically named (2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylbutanoic acid, consists of an L-valine molecule where the primary amine is covalently linked to a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group via a sulfonamide bond.[1] This covalent attachment imparts fluorescent properties to the otherwise non-fluorescent amino acid.

1.2. Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design, including solubility, stability, and handling.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂N₂O₄S | [1] |

| Molecular Weight | 350.43 g/mol | [2][3] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | 140 °C | [2] |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and dimethylformamide. Sparingly soluble in aqueous buffers. | [4] |

| Storage and Stability | Store at < -15°C, protected from light and moisture. Stable for at least 4 years under these conditions. For solutions, especially in aqueous buffers, it is recommended to prepare them fresh or store at -20°C for short periods. | [4][5] |

Fluorescent Properties: A Sensitive Reporter of the Microenvironment

The utility of this compound as a molecular probe is intrinsically linked to the fluorescence characteristics of the dansyl group. The fluorescence of dansyl derivatives is highly sensitive to the polarity of their local environment.[4]

2.1. Mechanism of Fluorescence

The fluorescence of the dansyl group is based on an intramolecular charge transfer (ICT) mechanism. Upon excitation with UV light, an electron is transferred from the dimethylamino group to the naphthalene ring. The energy and efficiency of the subsequent fluorescence emission are highly dependent on the polarity of the surrounding solvent or binding pocket. In non-polar, hydrophobic environments, this compound exhibits a blue-shifted emission maximum and a significant increase in fluorescence quantum yield. Conversely, in polar, aqueous environments, the fluorescence is quenched, and the emission is red-shifted. This solvatochromic behavior is the cornerstone of its application in binding studies.

2.2. Spectroscopic Properties

While specific quantitative data for this compound can vary depending on the solvent and experimental conditions, the following table provides typical spectroscopic properties for dansyl derivatives.

| Property | Typical Value | Source |

| Excitation Wavelength (λex) | ~335 nm | [6] |

| Emission Wavelength (λem) | ~518 nm (in polar solvents) | [6] |

| Molar Absorptivity (ε) | ~4,300 cm⁻¹M⁻¹ at 338.5 nm (for Dansyl glycine in dioxane) | [7] |

| Fluorescence Quantum Yield (Φf) | 0.07 (in water for Dansyl glycine) to 0.66 (in dioxane for Dansyl glycine) | [7] |

| Fluorescence Lifetime (τ) | 10-20 nanoseconds (for dansyl-protein conjugates) | [4] |

Diagram of the Fluorescence Mechanism

Caption: Fluorescence mechanism of this compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a straightforward nucleophilic substitution reaction between Dansyl chloride and the amino group of L-valine.

3.1. Reaction Principle

The lone pair of electrons on the nitrogen atom of the L-valine amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group in Dansyl chloride. This results in the formation of a stable sulfonamide bond and the elimination of hydrochloric acid, which is neutralized by a base.

3.2. Experimental Protocol

Materials:

-

L-Valine

-

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride)

-

Acetone

-

Sodium bicarbonate (NaHCO₃)

-

Distilled water

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing chamber

-

UV lamp

Procedure:

-

Dissolution of L-valine: In a round-bottom flask, dissolve L-valine (1 equivalent) in a 1 M sodium bicarbonate solution. The bicarbonate acts as a base to neutralize the HCl produced during the reaction and to deprotonate the amino group of L-valine, increasing its nucleophilicity.

-

Addition of Dansyl chloride: While stirring vigorously, slowly add a solution of Dansyl chloride (1.1 equivalents) in acetone to the L-valine solution. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The product, this compound, will be fluorescent under a UV lamp.

-

Work-up:

-

Once the reaction is complete, remove the acetone using a rotary evaporator.

-

Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. This will protonate the carboxylic acid group of the product, making it less water-soluble.

-

Extract the product into ethyl acetate using a separatory funnel (perform 3 extractions).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the organic solution under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

-

Diagram of the Synthesis Workflow

Caption: Workflow for a fluorescence polarization competitive binding assay.

4.3. Probing Protein Conformation and Dynamics

The sensitivity of this compound's fluorescence to its environment can also be exploited to study conformational changes in proteins upon ligand binding, protein-protein interactions, or changes in environmental conditions such as pH or temperature. A shift in the emission spectrum or a change in fluorescence intensity or lifetime can provide valuable information about the structural dynamics of the protein.

Advantages and Limitations: A Balanced Perspective

5.1. Advantages

-

High Sensitivity: The fluorescent nature of the dansyl group allows for highly sensitive detection, often in the nanomolar to picomolar range.

-

Environmental Sensitivity: The solvatochromic properties of the dansyl moiety provide valuable information about the local environment of the binding site.

-

Non-Radioactive: Unlike radioligand binding assays, fluorescence-based assays do not require the handling and disposal of radioactive materials.

-

Real-time Monitoring: Fluorescence polarization assays can be used to monitor binding events in real-time. [8] 5.2. Limitations

-

Potential for steric hindrance: The bulky dansyl group may interfere with the binding of the valine moiety to some target proteins.

-

Labeling may alter binding affinity: The covalent modification of L-valine can alter its binding affinity for the target protein compared to the unlabeled molecule.

-

Inner filter effects: At high concentrations, both the fluorescent probe and other components of the assay can absorb the excitation or emission light, leading to inaccurate measurements.

-

Background fluorescence: Autofluorescence from biological samples or other assay components can interfere with the signal.

Conclusion: A Versatile Tool for Molecular Exploration

This compound stands as a testament to the power of fluorescent probes in advancing our understanding of biological systems. Its unique combination of the structural features of L-valine and the environmentally sensitive fluorescence of the dansyl group provides a versatile and powerful tool for researchers in biochemistry, pharmacology, and drug discovery. By understanding its chemical and physical properties, and by carefully designing and executing experiments, scientists can leverage the capabilities of this compound to unravel the complexities of molecular interactions and to accelerate the development of new therapeutics.

References

-

PubChem. Dansyl-l-norvaline | C17H22N2O4S | CID 13743593. National Center for Biotechnology Information. [Link].

-

MDPI. Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. [Link].

-

Oregon Medical Laser Center. Dansyl glycine. [Link].

-

Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link].

-

ResearchGate. Absorption and fluorescence emission spectra for dansyl dye 1 in ethanol. [Link].

-

MDPI. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. [Link].

-

BMG LABTECH. Protein-ligand binding measurements using fluorescence polarization. [Link].

-

ResearchGate. Protocol for Fluorescence Polarization Assay Using GI224329. [Link].

-

National Center for Biotechnology Information. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. [Link].

-

ResearchGate. (PDF) Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. [Link].

-

PubChem. N-(5-(Dimethylamino)naphthalene-1-sulfonyl)-L-valine. National Center for Biotechnology Information. [Link].

-

Wikipedia. Dansyl chloride. [Link].

-

ResearchGate. Fluorescence quantum yields for chlorins 1, 5 and chlorin−dansyl dyads... [Link].

-

National Center for Biotechnology Information. Analysis of protein-ligand interactions by fluorescence polarization. [Link].

-

Glycopedia. In Solution Assays: Fluorescence Polarization. [Link].

- Google Patents. CN102887841A - Preparation method of compound dansyl chloride. .

-

Immunomart. Dansyl-DL-valine (cyclohexylammonium). [Link].

-

RSC Publishing. A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism. [Link].

-

Oxford Lab Fine Chem LLP. L-VALINE - (For Biochemistry) MSDS CAS: - 72-18-4. [Link].

-

Bio Line Integratori. Shanghai Kyowa Amino Acid Co., Ltd. [Link].

-

PubChem. l-Valyl-d-valin | C10H20N2O3 | CID 129643457. National Center for Biotechnology Information. [Link].

-

CP Lab Safety. This compound, 1 gram, Each. [Link].

Sources

- 1. N-(5-(Dimethylamino)naphthalene-1-sulfonyl)-L-valine | C17H22N2O4S | CID 13734194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | 1098-50-6 | TCI AMERICA [tcichemicals.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 7. Dansyl glycine [omlc.org]

- 8. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Fluorescence Mechanism and Application of Dansyl-L-valine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) fluorophore, and its amino acid conjugates like Dansyl-L-valine, represent a cornerstone in the toolkit of biophysical and biochemical research. Characterized by a pronounced sensitivity to the local microenvironment, these probes offer a dynamic window into molecular interactions, protein folding, and ligand binding. This guide provides an in-depth exploration of the core photophysical mechanisms governing the fluorescence of this compound. We will dissect the intramolecular charge transfer processes, the critical influence of solvent polarity and viscosity, and the transition from a weakly fluorescent state in aqueous media to a highly emissive state upon binding to macromolecules. Furthermore, this document details practical applications, including protein binding assays and fluorescence polarization, complete with step-by-step protocols to empower researchers in their experimental design.

The Dansyl Fluorophore: A Structural and Photophysical Overview

The fluorescent properties of this compound are dictated by the dansyl moiety. This group consists of a naphthalene ring system substituted with a dimethylamino group at the 5-position and a sulfonyl group at the 1-position, to which the L-valine is attached via a sulfonamide bond. The dimethylamino group acts as a potent electron donor, while the naphthalene sulfonyl group functions as an electron acceptor.[1] This inherent donor-acceptor architecture is the foundation of its unique fluorescence characteristics.

Upon absorption of ultraviolet light (typically around 335 nm), the molecule is promoted from its ground state (S₀) to an excited electronic state (S₁).[2] In this excited state, a significant redistribution of electron density occurs, a phenomenon known as Intramolecular Charge Transfer (ICT).[3] An electron is effectively transferred from the dimethylamino donor to the sulfonylnaphthalene acceptor, creating a highly polar excited state with a much larger dipole moment than the ground state.

The Nature of the Excited State: PICT vs. TICT

For many years, the excited state of dansyl derivatives was often described by the Twisted Intramolecular Charge Transfer (TICT) model. The TICT model posits that after initial excitation to a planar locally excited (LE) state, the molecule undergoes a conformational change, twisting around the C(aryl)-N bond of the dimethylamino group.[4][5][6] This twisting was thought to facilitate a more complete charge separation, leading to the highly polar, fluorescent state.

However, recent studies comparing the photophysics of dansyl with derivatives where the amino group is structurally constrained (preventing twisting) have challenged this view. These constrained analogues exhibit nearly identical solvatochromism (solvent-dependent spectral shifts) and quantum yields as the parent dansyl fluorophore.[7][8] This evidence strongly suggests that significant twisting is not required for charge transfer and that dansyl derivatives emit from a Planar Intramolecular Charge-Transfer (PICT) excited state .[7][8] The increase in charge transfer occurs within a largely planar conformation, which is stabilized or destabilized by the surrounding environment.

Caption: Simplified Jablonski diagram illustrating the PICT mechanism in dansyl fluorophores.

Environmental Sensitivity: The Key to Utility

The true power of this compound as a probe lies in the profound influence of its local environment on its fluorescence emission. The highly polar PICT excited state is exquisitely sensitive to the polarity and viscosity of its surroundings.

Solvatochromism: A Shift in Color

In non-polar (hydrophobic) solvents, the emission of this compound is typically in the blue-green region of the spectrum (~500-520 nm) and is characterized by a high fluorescence quantum yield (ΦF). As the polarity of the solvent increases, two key changes occur:

-

Red Shift: The emission maximum shifts to longer wavelengths (a bathochromic or red shift), often exceeding 550 nm in highly polar solvents like water. This is because polar solvent molecules arrange themselves around the highly polar excited state, stabilizing it and lowering its energy. This reduces the energy gap between the excited and ground states, resulting in lower-energy (redder) light being emitted.

-

Quantum Yield Decrease: The fluorescence intensity dramatically decreases. In polar, protic solvents like water, efficient non-radiative decay pathways are established, allowing the excited state to return to the ground state without emitting a photon. This quenching is a primary reason why free this compound is only weakly fluorescent in aqueous buffers.

Binding to Macromolecules: The "Turn-On" Effect

When this compound binds to a hydrophobic pocket on a protein, it experiences a dramatic change in its microenvironment.[9] It is sequestered from the quenching effects of bulk water and placed into a non-polar, sterically constrained site. This has two major consequences:

-

Suppression of Non-Radiative Decay: The rigid environment of the binding pocket restricts molecular vibrations and rotations that would otherwise lead to non-radiative energy loss.

-

Exclusion of Water: The hydrophobic nature of the binding site excludes water molecules, which are major quenchers of dansyl fluorescence.

The result is a significant increase in fluorescence quantum yield (a "turn-on" effect) and a blue shift in the emission maximum, back towards the ~520 nm region characteristic of non-polar environments.[9] This phenomenon is the basis for its widespread use in studying protein-ligand interactions.

| Environment | Typical λex (nm) | Typical λem (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ) |

| Apolar Solvent (e.g., Dioxane) | ~340 | ~510 | High (~0.7) | Long (~14 ns) |

| Polar Solvent (e.g., Water) | ~350 | ~580 | Very Low (~0.04) | Short (~3 ns) |

| Bound to Protein (e.g., HSA) | ~350 | ~525 | High (~0.8) | Long (~20 ns)[9] |

| Table 1: Representative photophysical properties of a dansyl conjugate in different environments. Data are illustrative and can vary based on the specific conjugate and conditions. |

Applications in Research and Drug Discovery

The unique photophysics of this compound underpins its use in several powerful experimental techniques.

Protein Binding Assays

The "turn-on" fluorescence upon binding allows for the direct determination of binding affinities (Kd). By titrating a protein into a solution of this compound and monitoring the increase in fluorescence intensity, a saturation binding curve can be generated to calculate Kd.

Fluorescence Polarization (FP) Assays

FP is a robust, homogeneous technique used to monitor molecular interactions in real-time.[10] It is particularly powerful for studying the binding of small molecules to large proteins.

-

Principle: The assay relies on measuring the rotational speed of the fluorescent molecule.[11]

-

Low Polarization: Free this compound is a small molecule that tumbles rapidly in solution. When excited with plane-polarized light, its rapid rotation during the fluorescence lifetime (~10-20 ns) causes the emitted light to be largely depolarized.

-

High Polarization: When this compound binds to a much larger protein, its tumbling rate is dramatically slowed to that of the protein. It remains relatively fixed in orientation during the fluorescence lifetime, and the emitted light retains a high degree of polarization.[11]

-

This change in polarization can be used in a competitive assay format to screen for unlabeled compounds that bind to the same site on the protein.

Caption: Workflow for a competitive FP assay to determine the binding affinity of a test compound.

Experimental Protocol: Competitive FP Binding Assay

This protocol provides a generalized framework for determining the inhibition constant (Kᵢ) of an unlabeled test compound using this compound as a probe.

Objective: To measure the affinity of a test compound for a target protein by its ability to displace pre-bound this compound.

Materials:

-

Target Protein of known concentration.

-

This compound (Probe).

-

Unlabeled Test Compound (Inhibitor).

-

Assay Buffer (e.g., PBS, HEPES, pH 7.4).

-

Microplate reader with fluorescence polarization capabilities (e.g., with 340 nm excitation and 520 nm emission filters).

-

Low-volume, black microplates (e.g., 384-well).

Methodology:

-

Determine Kd of Probe: First, determine the dissociation constant (Kd) of this compound for the target protein via a direct saturation titration, measuring the increase in FP signal. This is essential for setting up the competition assay correctly.

-

Prepare Reagents:

-

Prepare a 2X solution of Target Protein in assay buffer. The final concentration should be approximately equal to the Kd determined in step 1.

-

Prepare a 2X solution of this compound in assay buffer. The final concentration should be low (e.g., 1-10 nM) to minimize background and ensure that the probe concentration is well below the protein concentration.

-

Prepare a serial dilution of the Test Compound in assay buffer at 4X the final desired concentrations.

-

-

Assay Setup (384-well plate example):

-

Wells for Test Compound: Add 5 µL of the 4X Test Compound serial dilutions.

-

Control Wells (Maximum Polarization): Add 5 µL of assay buffer (no inhibitor).

-

Control Wells (Minimum Polarization): Add 5 µL of assay buffer (no inhibitor, no protein).

-

To all wells except the minimum polarization controls, add 5 µL of the 2X Target Protein solution.

-

To the minimum polarization control wells, add 5 µL of assay buffer.

-

Initiate the reaction by adding 10 µL of the 2X this compound solution to all wells. The final volume is 20 µL.

-

-

Incubation and Measurement:

-

Mix the plate gently (e.g., orbital shaker for 1 minute).

-

Incubate at room temperature for a predetermined time (e.g., 30-60 minutes) to reach equilibrium. Protect from light.

-

Read the plate on a microplate reader, measuring both parallel and perpendicular fluorescence intensity to calculate the polarization in milli-polarization units (mP).

-

-

Data Analysis:

-

Subtract the background fluorescence from a buffer-only well if necessary.

-

Plot the mP values against the logarithm of the Test Compound concentration.

-

Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value (the concentration of inhibitor that displaces 50% of the bound probe).

-

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [Probe] / Kd)

-

Where [Probe] is the concentration of this compound and Kd is its dissociation constant for the protein.

-

-

Conclusion

This compound remains an indispensable fluorescent probe due to a well-understood and highly sensitive fluorescence mechanism. Its emission is governed by a planar intramolecular charge transfer process, making its spectral properties acutely dependent on the polarity and viscosity of its immediate surroundings. This sensitivity is expertly leveraged in "turn-on" binding assays and fluorescence polarization studies to provide quantitative data on molecular interactions. For researchers in drug discovery and molecular biology, a firm grasp of these core principles is essential for designing robust experiments and accurately interpreting the resulting data, ultimately accelerating the exploration of complex biological systems.

References

-

Gryczynski, I., et al. (2021). Dansyl Emits from a PICT Excited State. The Journal of Physical Chemistry A. Available at: [Link][7][8]

-

MDPI. (2020). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Chem. Proc.. Available at: [Link]

-

PubMed. (2021). A dansyl-based fluorescent probe for sensing Cu2+ in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). Influence of extracting solvent on the fluorescence intensity of the reaction product of 2 μg mL⁻¹ midodrine and dansyl chloride. Available at: [Link]

-

MDPI. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. International Journal of Molecular Sciences. Available at: [Link]

-

ResearchGate. (2011). Molecular structure of dansyl fluorophore: R = Cl (dansyl chloride) or R = NHCH 2 COOH (dansylglycine). Dansyl-based fluorescent films prepared by chemical and electrochemical methods: cyclic voltammetry, afm and spectrofluorimetry characterization. Available at: [Link][1]

-

Royal Society of Chemistry. (2025). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Chemical Society Reviews. Available at: [Link][4]

-

PubMed. (n.d.). Protein assisted fluorescence enhancement of a dansyl containing fluorescent reagent: detection of Hg+ ion in aqueous medium. Available at: [Link][3]

-

Wiley Online Library. (2021). A Dansyl Amide N‐Oxide Fluorogenic Probe Based on a Bioorthogonal Decaging Reaction. ChemistryOpen. Available at: [Link]

-

Semantic Scholar. (n.d.). An intramolecular charge transfer fluorescent probe: synthesis and selective fluorescent sensing of Ag+. Available at: [Link]

-

PubMed. (1981). Time-resolved emission spectroscopy of the dansyl fluorescence probe. Biochemistry. Available at: [Link]

-

PubMed. (2010). Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin. Journal of Structural Biology. Available at: [Link]

-

Royal Society of Chemistry. (2017). A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism. RSC Advances. Available at: [Link]

-

MDPI. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences. Available at: [Link]

-

Wikipedia. (n.d.). Dansyl chloride. Available at: [Link]

-

ResearchGate. (n.d.). Representation of the Twisted Intramolecular Charge Transfer, TICT, dynamics. Available at: [Link]

-

NIH National Library of Medicine. (n.d.). Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle. The Journal of Physical Chemistry B. Available at: [Link][5]

-

NIH National Library of Medicine. (n.d.). Twisted Intramolecular Charge Transfer (TICT) State Addition to Electron-poor Olefins. Journal of the American Chemical Society. Available at: [Link][6]

-

BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Available at: [Link][10]

-

AFFINImeter. (2018). Analysis of fluorescence polarization competition assays with affinimeter. Available at: [Link][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 3. Protein assisted fluorescence enhancement of a dansyl containing fluorescent reagent: detection of Hg+ ion in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01118F [pubs.rsc.org]

- 5. Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Twisted Intramolecular Charge Transfer (TICT) State Addition to Electron-poor Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Application of dansyl chloride_Chemicalbook [chemicalbook.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]

An In-depth Technical Guide to the Excitation and Emission Spectra of Dansyl-L-valine

Introduction: The Dansyl Moiety as a Cornerstone of Fluorescence Spectroscopy

In the landscape of biochemical and analytical sciences, the 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) group stands as a pillar of fluorescent probing and labeling.[1][2][3] Its utility is rooted in its ability to covalently bond with primary and secondary amines, such as those found in amino acids, peptides, and proteins, transforming them into intensely fluorescent derivatives.[1][4][5] This guide provides an in-depth exploration of the excitation and emission properties of a specific and widely used derivative, Dansyl-L-valine. We will delve into the photophysical principles governing its fluorescence, the profound influence of its microenvironment, and the practical methodologies for its characterization and application. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique spectral characteristics of this compound in their work.

The Photophysical Heart of this compound: A Tale of Charge Transfer

The fluorescence of the dansyl group is a direct consequence of its molecular structure, which features a dimethylamino group (an electron donor) and a naphthalene sulfonyl group (an electron acceptor).[2] This arrangement gives rise to a phenomenon known as Intramolecular Charge Transfer (ICT). Upon excitation with ultraviolet (UV) light, an electron is promoted to a higher energy state, leading to a significant redistribution of electron density from the donor to the acceptor. The subsequent return to the ground state is accompanied by the emission of a photon, which we observe as fluorescence.

The energy, and therefore the wavelength, of this emitted light is exquisitely sensitive to the surrounding environment.[1] This sensitivity is the key to this compound's power as a molecular probe.

Environmental Influence: The Solvent Effect on Excitation and Emission Spectra

The spectral properties of this compound are not static; they are dynamically influenced by the polarity of its local environment. This phenomenon, known as solvatochromism, is a critical consideration for any experiment utilizing this fluorophore.

In non-polar, hydrophobic environments , this compound exhibits:

-

A blue shift in its emission spectrum, meaning the emitted light is of a shorter wavelength (higher energy).[1]

-

An increase in fluorescence quantum yield, resulting in brighter fluorescence.[1]

Conversely, in polar, hydrophilic environments , this compound displays:

-

A red shift in its emission spectrum, with the emitted light shifting to longer wavelengths (lower energy).[6]

-

A decrease in fluorescence quantum yield, leading to dimmer fluorescence.[7]

This dramatic response to solvent polarity is due to the stabilization of the excited ICT state by polar solvent molecules. In a polar solvent, the solvent dipoles can reorient around the excited, more polar dansyl group, lowering its energy. This leads to a smaller energy gap for emission, resulting in a red-shifted spectrum.

Quantitative Data: Spectral Properties in Various Solvents

The following table summarizes the typical excitation and emission maxima for dansyl derivatives in a range of solvents, illustrating the profound impact of the environment on their photophysical properties.

| Compound | Solvent | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φf) | Reference |

| Dansyl Chloride | Acetone | 340 nm | 535 nm | - | [8] |

| Dansyl Derivative 1 | Ethanol | 340 nm | 530 nm | - | [9] |

| Dansyl Derivative 2 | Ethanol | 340 nm | 535 nm | - | [9] |

| Dansyl-DHPE | Benzene | 340 nm | ~484 nm | - | [6] |

| Dansyl-DHPE | Methanol | 340 nm | 518 nm | - | [6] |

| Dansyl Glycine | Water | - | - | 0.07 | [10] |

| Dansyl Glycine | Dioxane | 300 nm | - | 0.66 | [7] |

Note: The exact spectral maxima for this compound may vary slightly but will follow the same trends.

Experimental Protocols: Characterizing the Spectroscopic Signature of this compound

To harness the full potential of this compound as a fluorescent probe, it is essential to accurately characterize its excitation and emission spectra under specific experimental conditions. The following protocols outline the standard methodologies for these measurements.

Workflow for Spectrofluorometric Analysis

Caption: Workflow for determining the excitation and emission spectra of this compound.

Step-by-Step Methodology for Spectral Measurement

-

Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, acetonitrile).

-

Dilute the stock solution in the solvent of interest to a final concentration that yields an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[7]

-

Prepare a solvent blank containing only the solvent.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time.

-

Set the excitation and emission monochromators to the desired slit widths (e.g., 4-5 nm).[7]

-

-

Excitation Spectrum Measurement:

-

Place the solvent blank in the cuvette holder.

-

Set the emission monochromator to the expected emission maximum (e.g., ~520 nm for a polar solvent).

-

Scan a range of excitation wavelengths (e.g., 250-450 nm) and record the fluorescence intensity.

-

Replace the blank with the this compound sample and repeat the scan.

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected excitation spectrum. The peak of this spectrum is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Place the solvent blank in the cuvette holder.

-

Set the excitation monochromator to the determined excitation maximum (λex).

-

Scan a range of emission wavelengths (e.g., 400-700 nm) and record the fluorescence intensity.

-

Replace the blank with the this compound sample and repeat the scan.

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

Determination of Relative Fluorescence Quantum Yield

The quantum yield (Φf) is a measure of the efficiency of the fluorescence process. A relative method, comparing the fluorescence of this compound to a well-characterized standard, is commonly employed.[10]

Caption: Experimental workflow for determining the relative fluorescence quantum yield.

Detailed Protocol for Quantum Yield Determination

-

Selection of a Standard: Choose a quantum yield standard with a known Φf and with absorption and emission spectra that overlap with this compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).[10]

-

Preparation of Solutions: Prepare a series of dilutions of both the this compound sample and the standard in the same solvent. The absorbances of these solutions should be kept below 0.1.

-

Absorbance and Fluorescence Measurements:

-

For each solution, measure the absorbance at the excitation wavelength.

-

For each solution, measure the fluorescence emission spectrum and integrate the area under the curve.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the gradient (slope) of the linear fit for both plots (Grad_sample and Grad_std).

-

Calculate the quantum yield of the this compound sample (Φf_sample) using the following equation:[10] Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) Where:

-

Φf_std is the quantum yield of the standard.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

-

-

Applications in Research and Drug Development

The sensitivity of this compound's fluorescence to its environment makes it a powerful tool in a variety of applications:

-

Probing Protein Binding Sites: The change in fluorescence upon binding of a dansylated ligand to a protein can provide information about the polarity of the binding pocket. A blue shift and an increase in intensity suggest a hydrophobic binding site.

-

Monitoring Conformational Changes: Changes in protein conformation can alter the local environment of an attached dansyl group, leading to detectable changes in its fluorescence spectrum.

-

Enzyme Activity Assays: this compound can be incorporated into enzyme substrates. Enzymatic modification of the substrate can lead to a change in the microenvironment of the dansyl group, providing a fluorescent readout of enzyme activity.[10]

-

High-Throughput Screening: The fluorescence properties of dansylated compounds can be used to develop robust assays for screening large libraries of compounds for their ability to bind to a target protein.[10]

Conclusion

This compound is a versatile and highly informative fluorescent probe. A thorough understanding of its excitation and emission properties, particularly their dependence on the local microenvironment, is paramount for the successful design, execution, and interpretation of fluorescence-based experiments. By following the detailed protocols and principles outlined in this guide, researchers can effectively leverage the unique spectral characteristics of this compound to gain valuable insights into a wide range of biological systems and processes.

References

- Benchchem. (n.d.). Dansyl chloride | 605-65-2.

- Gîrbea, A.-S., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. PMC - NIH.

- Cayman Chemical. (n.d.). Dansyl Chloride (CAS 605-65-2).

- OMLC. (n.d.). Dansyl glycine.

- AAT Bioquest. (n.d.). Spectrum [Dansyl].

- Benchchem. (n.d.). Dansylamide: A Technical Guide to Fluorescence Quantum Yield and Lifetime.

- ResearchGate. (n.d.). Graphical representation of the fluorescence quantum yields for....

- ResearchGate. (n.d.). Molecular structure of dansyl fluorophore: R = Cl (dansyl chloride) or R = NHCH 2 COOH (dansylglycine).

- ResearchGate. (n.d.). Fluorescence quantum yields for chlorins 1, 5 and chlorin−dansyl dyads....

- MDPI. (n.d.). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.

- Chen, R. F. (1967). Fluorescence of dansyl amino acids in organic solvents and protein solutions. Archives of Biochemistry and Biophysics.

- ResearchGate. (n.d.). Absorption and fluorescence emission spectra for dansyl dye 1 in ethanol.

- (n.d.). A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer.

- ResearchGate. (n.d.). Fluorescence excitation scan spectra (A) and fluorescence emission scan....

- RSC Publishing. (2017). A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism.

- MDPI. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors.

- UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.

- Baker Lab. (n.d.). Structural Transitions in the Protein L Denatured State Ensemble.

- (2025). Construction of dansylated (fluorescent) amino acid motifs via C(sp 3 )–H arylation.

- ResearchGate. (2025). (PDF) Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes.

- ResearchGate. (2025). (PDF) Solvent Effect on the Absorption and Fluorescence Emission Spectra of Some Purine Derivatives: Spectrofluorometric Quantitative Studies.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Construction of dansylated (fluorescent) amino acid motifs via C(sp 3 )–H arylation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01017A [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dansyl glycine [omlc.org]

- 8. caymanchem.com [caymanchem.com]

- 9. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Solubility of Dansyl-L-Valine in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of Dansyl-L-valine, a fluorescently labeled amino acid crucial for various biochemical and analytical applications. Recognizing the pivotal role of solubility in experimental design, from reaction kinetics to the formulation of analytical standards, this document synthesizes theoretical principles with practical, field-proven methodologies. While comprehensive quantitative solubility data for this compound is not extensively published, this guide equips researchers with the foundational knowledge and detailed protocols necessary to determine its solubility in a range of common laboratory solvents.

Introduction: The Significance of this compound and Its Solubility

This compound is a derivative of the essential amino acid L-valine, covalently modified with a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group. This fluorescent tag imparts valuable properties, enabling its use as a sensitive probe in various analytical techniques, including high-performance liquid chromatography (HPLC) and fluorescence spectroscopy.[] Applications range from N-terminal amino acid sequencing of proteins and peptides to the development of fluorescent biosensors.

The solubility of this compound is a critical parameter that dictates its utility and handling in the laboratory. Proper dissolution is fundamental for:

-

Reaction Efficiency: In derivatization reactions or when used as a reactant, complete solubilization ensures optimal reaction kinetics and stoichiometry.

-

Analytical Accuracy: For quantitative analysis, the preparation of accurate and stable standard solutions is paramount. Undissolved solute can lead to significant errors in concentration determination.

-

Formulation Development: In drug discovery and development, understanding the solubility of lead compounds and their derivatives is a cornerstone of formulation science.

-

Biological Assays: In cell-based or enzymatic assays, the bioavailability and effective concentration of a fluorescent probe are directly dependent on its solubility in the assay medium.

Physicochemical Properties and Theoretical Considerations for Solubility

The solubility of a compound is governed by its molecular structure and the physicochemical properties of both the solute and the solvent. The adage "like dissolves like" provides a fundamental framework for predicting solubility trends.

Molecular Structure of this compound:

Figure 1: Chemical structure of this compound highlighting its key functional groups.

This compound possesses a distinct amphiphilic character arising from its constituent parts:

-

The Dansyl Group: The naphthalene ring system is large, aromatic, and nonpolar, contributing significantly to the molecule's hydrophobicity. The dimethylamino group has some polar character but the overall nature of the dansyl moiety is lipophilic.

-

The L-Valine Moiety: The valine side chain (isopropyl group) is also nonpolar. However, the carboxylic acid and the sulfonamide linkage introduce polar, hydrogen-bonding capabilities. The carboxylic acid group is ionizable, and its protonation state, which is dependent on the solvent's pH, will profoundly impact solubility.

Predicted Hydrophobicity: The XLogP3 value for this compound is calculated to be 3.4, indicating a significant degree of lipophilicity.[2] This suggests a general preference for less polar organic solvents over water.

Solubility Profile of this compound: A Practical Overview

While specific quantitative data is sparse, qualitative information and data from structurally related compounds provide valuable guidance.

Qualitative Solubility:

A commercially available salt, Dansyl-DL-valine cyclohexylammonium, is described as potentially dissolving in Dimethyl Sulfoxide (DMSO), and if not, to try water, ethanol, or N,N-Dimethylformamide (DMF).[3][4] This suggests that this compound likely exhibits at least some solubility in these polar aprotic and protic solvents.

Quantitative Solubility of a Related Compound:

To provide a frame of reference, the table below presents the solubility of Dansyl chloride, the reactive precursor to this compound. It is important to note that the presence of the valine moiety in this compound will alter its solubility profile compared to Dansyl chloride.

| Solvent | Solubility of Dansyl Chloride (mg/mL) | Solvent Type |

| Dimethyl Sulfoxide (DMSO) | ~10 | Polar Aprotic |

| N,N-Dimethylformamide (DMF) | ~3 | Polar Aprotic |

| Ethanol | ~1.6 | Polar Protic |

| DMSO:PBS (pH 7.2) (1:40) | ~0.02 | Aqueous Buffer |

Data sourced from Cayman Chemical product information.[5]

Based on these data and the structural analysis of this compound, it is reasonable to hypothesize that it will exhibit good solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in lower alcohols like methanol and ethanol, and limited solubility in water and nonpolar solvents like hexane.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed, step-by-step methodology for the accurate determination of this compound solubility. This protocol is based on the widely accepted isothermal shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

Principle:

The shake-flask method is considered the gold standard for determining equilibrium solubility. It involves creating a saturated solution of the compound in the solvent of interest by allowing sufficient time for equilibrium to be reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then quantified.

Workflow for Solubility Determination:

Figure 2: A generalized workflow for determining the equilibrium solubility of this compound.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, DMF, Water)

-

HPLC system with UV or Fluorescence detector

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and 0.2 µm PTFE syringe filters

-

Volumetric flasks and pipettes

-

HPLC-grade mobile phase solvents

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the different solvents to be tested. The amount of solid should be sufficient to ensure that undissolved material remains at equilibrium.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

-

Sample Collection and Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Filter the collected supernatant through a 0.2 µm PTFE syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO or mobile phase).

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

-

HPLC Analysis:

-

Set up the HPLC system with an appropriate reversed-phase column (e.g., C18).

-

Develop a suitable gradient or isocratic elution method using a mobile phase such as a mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid).

-

Inject the prepared calibration standards and the diluted samples.

-

Detect the this compound peak using a UV detector (e.g., at ~254 nm or ~340 nm) or, for higher sensitivity and selectivity, a fluorescence detector (excitation ~340 nm, emission ~520 nm).

-

-

Data Analysis and Calculation:

-

Construct a calibration curve by plotting the peak area (or height) of the calibration standards against their known concentrations.

-

Determine the concentration of this compound in the diluted samples by interpolating their peak areas on the calibration curve.

-

Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. While a comprehensive public database of its quantitative solubility in various organic solvents is currently lacking, this guide provides the theoretical foundation and a robust experimental protocol to empower researchers to determine these values accurately in their own laboratories. By understanding the interplay of its chemical structure with different solvent properties and by applying the detailed methodology provided, scientists can ensure the reliable and reproducible application of this important fluorescent probe in their experimental workflows.

References

- BOC Sciences. (n.d.). Fluorescent Probes for Amino Acid Detection in Biological Research.

-

Immunomart. (n.d.). Dansyl-DL-valine (cyclohexylammonium). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dansyl-l-norvaline. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(5-(Dimethylamino)naphthalene-1-sulfonyl)-L-valine. PubChem Compound Database. Retrieved from [Link]

- Needham, T. E., Paruta, A. N., & Gerraughty, R. J. (1971). Solubility of amino acids in pure solvent systems. Journal of Pharmaceutical Sciences, 60(4), 565-567.

- Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Zeitschrift für Physikalische Chemie, 162(1), 131-138.

- Petersson, E. J., & Kohli, R. M. (2018). Systematic Evaluation of Soluble Protein Expression Using a Fluorescent Unnatural Amino Acid Reveals No Reliable Predictors of Tolerability. ACS Chemical Biology, 13(10), 2748-2755.

- Wang, L., et al. (2016). Measurement and Correlation of the Solubilities of L-Valine in Water, Ethanol, N,N-Dimethylformamide, Acetone, and Isopropyl Alcohol between (293.15 and 343.15) K.

- Yuan, Y., Cao, F., & Yuan, G. (2023). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. Molecules, 28(7), 3126.

Sources

- 2. N-(5-(Dimethylamino)naphthalene-1-sulfonyl)-L-valine | C17H22N2O4S | CID 13734194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dansyl-DL-valine cyclohexylammonium I CAS#: 84540-67-0 I salt form of Dansyl-DL-valine I InvivoChem [invivochem.com]

- 4. immunomart.com [immunomart.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

Introduction: The Enduring Utility of a Classic Fluorogenic Reaction

An In-Depth Technical Guide to the Dansylation of L-Valine for Researchers and Drug Development Professionals

In the landscape of biochemical analysis, the derivatization of amino acids remains a cornerstone for enhancing detection sensitivity and enabling robust quantification. Among the classic methods, the dansylation reaction, utilizing 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride), stands out for its reliability and versatility.[1][2] This process attaches a fluorescent dansyl group to primary and secondary amines, transforming non-fluorescent amino acids into highly detectable sulfonamide adducts.[1][3][4]

This guide provides a detailed examination of the dansylation reaction with a specific focus on L-valine, an essential branched-chain amino acid.[5][6] We will delve into the underlying chemical principles, provide a field-tested experimental protocol, and explore the critical parameters that govern the reaction's success. The objective is to equip researchers, scientists, and drug development professionals with the technical understanding and practical knowledge to effectively employ this powerful analytical tool.

The Substrate: L-Valine's Chemical Profile

L-Valine (Val, V) is an α-amino acid distinguished by its hydrophobic isopropyl side chain.[][8] As one of the three branched-chain amino acids (BCAAs), it is essential for protein synthesis and plays a crucial role in muscle metabolism.[5][6][9] From a chemical standpoint, its key feature for the dansylation reaction is the primary α-amino group (-NH2), which serves as the nucleophilic center for the reaction.[8] Understanding the nonpolar, aliphatic nature of its side chain is also critical, as this influences the chromatographic behavior of the resulting dansylated derivative.[][8]

The Reaction Mechanism: A Nucleophilic Substitution

The dansylation reaction is a nucleophilic substitution where the unprotonated primary amino group of L-valine attacks the electron-deficient sulfur atom of the sulfonyl chloride group in dansyl chloride.[10] This attack leads to the formation of a stable sulfonamide bond and the elimination of a chloride ion.[10] The resulting product, Dansyl-L-valine, is a stable, highly fluorescent molecule.[1][3]

The reaction is critically dependent on the nucleophilicity of the amino group, which is only present when it is in its unprotonated, free-base form (-NH2). This chemical necessity dictates the alkaline conditions required for the reaction to proceed efficiently.[10][[“]]

Caption: Reaction scheme for the dansylation of L-valine.

Optimizing the Reaction: A Guide to Critical Parameters

The efficiency and reproducibility of the dansylation reaction hinge on the careful control of several experimental factors. Achieving a high yield of the desired this compound product while minimizing side reactions is the primary goal.

| Parameter | Optimal Range | Rationale & Expert Insights |

| pH | 9.5 - 10.0 | The reaction rate increases with pH because the amino group must be unprotonated to be nucleophilic.[3][[“]] However, at a pH above 10.0, the competing hydrolysis of dansyl chloride into the non-reactive dansyl sulfonic acid increases rapidly, reducing the reagent available for the desired reaction.[3][[“]][12] A carbonate-bicarbonate buffer is commonly used to maintain this optimal pH range.[13] |

| Temperature | 37°C - 70°C | Elevated temperatures accelerate the reaction rate.[12][14] The specific temperature is often a trade-off with incubation time; for instance, a reaction might proceed at 60°C for 60 minutes or at 38°C for 90-120 minutes.[14] It is crucial to be consistent, as temperature fluctuations can affect reproducibility. For sensitive analytes, lower temperatures (e.g., room temperature) with longer incubation times may be preferable to prevent degradation.[13] |

| Reaction Time | 30 - 120 minutes | The optimal time depends on the chosen temperature and the concentration of reactants. The reaction should be allowed to proceed to completion to ensure all L-valine is derivatized. However, excessively long reaction times, especially at high temperatures, can promote the degradation of the dansylated product.[3] |

| Solvent | Aqueous-Organic Mixture | Dansyl chloride is poorly soluble in purely aqueous solutions, while L-valine is more soluble in water. Therefore, a mixed solvent system, such as acetone-water or acetonitrile-water, is necessary to ensure both reactants are fully dissolved and can interact.[3][14] |

| Reagent Molar Ratio | >100-fold excess of Dansyl-Cl | A significant molar excess of dansyl chloride is used to drive the reaction to completion, ensuring that all L-valine molecules are derivatized.[15] This is particularly important when analyzing samples with low amino acid concentrations. |

A Validated Experimental Protocol for Dansylation of L-Valine

This protocol synthesizes common methodologies for the derivatization of amino acids for subsequent analysis by techniques such as HPLC or TLC.[3][13]

Reagent Preparation

-

L-Valine Standard/Sample: Prepare a stock solution of L-valine in 0.1 M HCl or an appropriate aqueous buffer. Dilute to the desired working concentration.

-

Reaction Buffer (0.1 M Sodium Carbonate-Bicarbonate, pH 9.8): Dissolve 2.26 g of sodium carbonate (anhydrous) and 2.41 g of sodium bicarbonate in deionized water to a final volume of 500 mL.[13] Verify the pH and adjust if necessary. Filter through a 0.22 µm filter.

-

Dansyl Chloride Solution (50 mM in Acetonitrile): Dissolve 135 mg of dansyl chloride in 10 mL of HPLC-grade acetonitrile.[13] Causality Note: This solution should be prepared fresh daily and stored in the dark, as dansyl chloride is light-sensitive and hydrolyzes in the presence of trace water.[13] Do not use dimethyl sulfoxide (DMSO) to prepare this solution, as dansyl chloride is unstable in it.[1]

Derivatization Procedure

-

In a microcentrifuge tube, add 25 µL of the L-valine sample or standard.

-

Add 50 µL of a 1:1 mixture of the Reaction Buffer and the Dansyl Chloride Solution (prepare this 1:1 mix immediately before use).[13]

-

Vortex the mixture thoroughly for 15-30 seconds to ensure homogeneity.

-

Incubate the reaction mixture in the dark at a controlled temperature. A common condition is 60 minutes at room temperature (~25°C) with gentle shaking.[13] Alternatively, use an elevated temperature such as 60°C for 60 minutes for faster kinetics.[14]

-

Quenching the Reaction (Self-Validation Step): After incubation, the reaction must be stopped to prevent side reactions from consuming the product.[16] This is achieved by adding a quencher that consumes the excess dansyl chloride. A common approach is to add a small volume (e.g., 10 µL) of a primary amine solution like ethylamine or a reagent like pyridine.[16] This step is crucial for sample stability if analysis is not immediate.

Sample Preparation for Analysis

-

After quenching, the sample can be directly diluted with the initial mobile phase for reverse-phase HPLC analysis.

-

Alternatively, for complex matrices, the dansylated product can be extracted or the sample can be dried under a stream of nitrogen and reconstituted in a suitable solvent.

Caption: A generalized workflow for the dansylation of L-valine.

Spectral Properties and Detection

The primary advantage of dansylation is the introduction of a highly fluorescent tag. Dansyl chloride itself is non-fluorescent, but the resulting this compound adduct exhibits strong fluorescence with environmentally sensitive quantum yields.[3][4]

| Property | Wavelength (nm) | Compound Reference |

| UV Absorption Maxima | 214, 246, 325 | Dansyl-glycine[3][14] |

| Fluorescence Excitation | ~335 | Dansyl group[3] |

| Fluorescence Emission | ~518 | Dansyl group[3] |

Note: Specific wavelengths can vary slightly depending on the solvent environment.

Core Applications in Scientific Research

The dansylation of L-valine and other amino acids is a robust technique with numerous applications:

-

N-Terminal Amino Acid Sequencing: A classic method for identifying the first amino acid in a peptide or protein sequence. The dansylated peptide is hydrolyzed, and the fluorescent N-terminal amino acid is identified chromatographically.[3][17][18]

-

Quantitative Amino Acid Analysis: The high sensitivity of fluorescence detection allows for the precise quantification of amino acids in complex biological samples like protein hydrolysates, tissues, and physiological fluids.[2][3][13]

-

Biophysical Studies: The environment-sensitive fluorescence of the dansyl group makes it a valuable probe for studying protein folding, dynamics, and ligand binding through techniques like Fluorescence Resonance Energy Transfer (FRET).[1][3][4]

Conclusion

The dansylation of L-valine is a powerful and well-established analytical technique. By understanding the core reaction mechanism and meticulously controlling the critical parameters of pH, temperature, and reagent concentrations, researchers can achieve highly sensitive and reproducible results. The detailed protocol and workflow provided in this guide serve as a validated starting point for professionals in biochemistry and drug development to confidently apply this method for amino acid identification and quantification, contributing to advancements in proteomics, metabolomics, and beyond.

References

- The Chemistry of L-Valine: Structure, Properties, and Industrial Uses. Google AI Test Kitchen.

- The Dansyl Method for Identifying N-Terminal Amino Acids.

- An In-depth Technical Guide to the Dansyl

- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI.

- HPLC of amino acids as dansyl and dabsyl derivatives.

- Targeted quantification of amino acids by dansyl

- Study of The Dansylation Reaction of Amino Acids, Peptides and Proteins. Scribd.

- Dansyl chloride. Wikipedia.

- The Dansyl Method for Identifying N-Terminal Amino Acids.

- Valine: Definition, Properties, Structure, Benefits, and Uses. BOC Sciences Amino Acid.

- The dansyl method for identifying N-terminal amino acids. PubMed.

- Valine Amino Acids: Properties, Function, Benefits, and Sources.

- Applic

- Study of the dansylation reaction of amino acids, peptides and proteins. Consensus.

- A Comparative Guide to Dansyl Chloride for Amino Acid Analysis. Benchchem.

- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.

- Valine: Structure, Functions & Importance in Chemistry. Vedantu.

- Optimization and validation of online column-switching assisted HPLC-spectrometric method for quantification of dansylated endocannabinoids and neurotransmitters in animal models of brain diseases. Sciendo.

- L-Valine. ChemicalBook.

- Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar.

- The Principle of Dansylation: A Technical Guide for Amino Acid Analysis. Benchchem.

- protocol for dansylation of peptides with Dansyl-L-leucine. Benchchem.

Sources

- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Application of dansyl chloride_Chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. L-Valine | 72-18-4 [chemicalbook.com]

- 8. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]

- 9. Valine: Structure, Functions & Importance in Chemistry [vedantu.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. consensus.app [consensus.app]

- 12. chemisgroup.us [chemisgroup.us]

- 13. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 17. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 18. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Dansyl-L-valine as a probe for protein hydrophobicity.

An In-depth Technical Guide: Dansyl-L-valine as a Probe for Protein Hydrophobicity

For Researchers, Scientists, and Drug Development Professionals

The Significance of Protein Surface Hydrophobicity

The hydrophobic effect is a primary driving force in protein folding, stability, and interactions. While hydrophobic amino acid residues are predominantly sequestered in the protein core, the surface of a protein is a mosaic of polar and nonpolar regions. These surface-exposed hydrophobic patches are not mere passive features; they are critical functional sites involved in:

-

Protein-Protein Interactions: Forming the binding interfaces for the assembly of functional protein complexes.

-

Ligand Binding: Creating pockets for the specific recognition and binding of substrates, cofactors, and pharmaceutical agents.

-

Protein Stability: Contributing to the overall conformational stability of the protein.

-

Aggregation Phenomena: Acting as nucleation sites for protein aggregation, a hallmark of many neurodegenerative diseases.

Given its functional importance, the accurate quantification of protein surface hydrophobicity is a crucial parameter in drug discovery, protein engineering, and the study of protein misfolding diseases.

The Principle of Fluorescence Probing with this compound

This compound is an extrinsic fluorescent probe whose spectral properties are highly sensitive to the polarity of its local environment. This sensitivity is the foundation of its use in measuring protein hydrophobicity.

Mechanism of Action

The functionality of this compound resides in its dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group.

-

In an Aqueous (Polar) Environment: When free in a polar solvent like a buffer, the dansyl group exhibits weak fluorescence at a longer wavelength (a "red-shift"). This is a consequence of the formation of a twisted intramolecular charge transfer (TICT) state, an efficient non-radiative decay pathway that quenches fluorescence.

-

In a Nonpolar Environment: Upon binding to a hydrophobic patch on a protein's surface, the dansyl group is shielded from the polar aqueous environment. This nonpolar microenvironment restricts the molecular motions required to form the TICT state. As a result, the fluorescence quantum yield increases significantly, and the emission maximum shifts to a shorter wavelength (a "blue-shift").

The extent of the fluorescence intensity increase and the magnitude of the blue-shift are directly proportional to the hydrophobicity of the protein's surface. The L-valine moiety provides a degree of steric influence on its binding to protein surfaces.

Experimental Protocol: A Framework for Reliable Measurement

This protocol is designed as a self-validating system, incorporating controls to ensure the integrity and reproducibility of the results.

I. Essential Materials and Reagents

-

This compound: High-purity grade (≥98%). A stock solution (e.g., 1 mM) should be prepared in ethanol or methanol and stored at -20°C, protected from light to prevent photobleaching.

-

Protein of Interest: The protein should be purified and dialyzed into the working buffer. It is critical to filter the protein solution using a 0.22 µm filter to remove any pre-existing aggregates.

-

Buffer System: A buffer that does not contain primary amines, such as phosphate or HEPES, is essential to avoid reaction with the dansyl group.[1][2] The pH of the buffer should be optimized to maintain the native conformation and stability of the target protein (typically in the range of 7.0-8.0).

-

Instrumentation: A calibrated spectrofluorometer is required. High-quality quartz cuvettes with a 1 cm path length are standard.

II. Experimental Workflow Diagram

Caption: A stepwise workflow for hydrophobicity measurement.

III. Detailed Step-by-Step Methodology

-

Instrument Configuration:

-

Power on the spectrofluorometer and allow for a 30-minute warm-up period to ensure lamp stability.

-

Set the excitation wavelength to approximately 340 nm.

-

Define the emission scan range from 400 nm to 600 nm.

-

Use excitation and emission slit widths of 5-10 nm as a starting point, optimizing to achieve a good signal-to-noise ratio while avoiding detector saturation.

-

-

Sample Preparation:

-

Prepare a series of protein solutions at different concentrations in the chosen buffer. The concentration range will depend on the specific protein but can start from 0 to 1.0 mg/mL.

-

Dilute the this compound stock to a working concentration in the same buffer, aiming for a final concentration in the cuvette of around 10 µM.

-

In separate microcentrifuge tubes, combine the this compound working solution with each protein concentration.

-

Essential Control: Prepare a blank sample containing only the buffer and this compound. This is used to measure the fluorescence of the free probe.

-

Incubate all samples for 30 minutes at room temperature in the dark to allow the binding to reach equilibrium.

-

-

Fluorescence Measurement:

-

Measure the emission spectrum of the blank sample first.

-

Proceed to measure the emission spectra of the protein samples, typically from the lowest to the highest concentration.

-

Verify that the fluorescence intensity remains within the linear dynamic range of the detector.

-

IV. Data Analysis and Interpretation

The output of the experiment is a set of fluorescence emission spectra. The key data points to extract are the wavelength of maximum emission (λmax) and the fluorescence intensity at this wavelength (F).

Quantification of the Surface Hydrophobicity Index (H₀):

The surface hydrophobicity is often expressed as the initial slope (H₀) of the plot of net fluorescence intensity versus protein concentration.[3]

-

Calculate Net Fluorescence Intensity (Fnet): For each sample, subtract the fluorescence intensity of the blank from the sample's fluorescence intensity (Fnet = Fsample - Fblank).

-

Generate a Plot: Plot the net fluorescence intensity (y-axis) against the protein concentration (x-axis).

-

Determine H₀: The plot should be linear at lower protein concentrations. Perform a linear regression on this initial portion of the curve. The slope of this line represents the surface hydrophobicity index, H₀. A larger H₀ value signifies greater surface hydrophobicity.

Illustrative Data Table:

| Protein Concentration (mg/mL) | λmax (nm) | Net Fluorescence Intensity (a.u.) |

| 0.0 (Blank) | 552 | 0 |

| 0.1 | 540 | 210 |

| 0.2 | 538 | 435 |

| 0.4 | 535 | 850 |

| 0.6 | 533 | 1280 |

| 0.8 | 531 | 1590 |

| 1.0 | 530 | 1850 |

This table presents example data; actual results will be protein-specific.

Ensuring Trustworthiness and Scientific Integrity

The validity of the data generated from this protocol is underpinned by several key aspects:

-

Linearity as a Validation Check: The initial linear relationship between fluorescence intensity and protein concentration is a critical internal control. It confirms that the assay is operating in a regime where the probe binding is proportional to the available hydrophobic surface area. A plateau at higher concentrations suggests saturation of binding sites.

-

Reproducibility: Experiments should be performed in at least triplicate to ensure the calculated H₀ values are consistent and statistically significant.

-

Use of Control Proteins: Including well-characterized proteins with known high (e.g., casein) and low (e.g., lysozyme) surface hydrophobicity can serve as valuable benchmarks for the experimental setup.

Field Insights and Troubleshooting

-

Inner Filter Effect: At high concentrations, the protein may absorb either the excitation or emission light, leading to an artificial decrease in the measured fluorescence. This can be identified by a deviation from linearity and can be mitigated by working at lower, more dilute concentrations.

-

Light Scattering: Protein aggregates can cause significant light scattering, which can interfere with fluorescence readings. It is imperative to use filtered protein solutions and to visually inspect for any turbidity before measurement.

-

Environmental Control: Both pH and temperature can affect protein conformation and the quantum yield of the probe. These parameters must be kept constant throughout the experiment to ensure comparability between samples.

-

Probe-Induced Effects: While generally minimal at the low concentrations used, it is a theoretical possibility that probe binding could induce minor conformational changes in the protein. This is a consideration for all extrinsic probe-based assays.

Conclusion